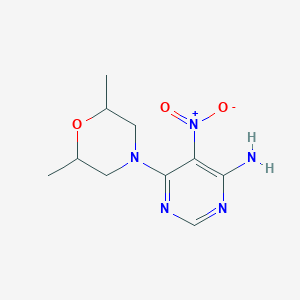

6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, a nitro group at position 5, and an amino group at position 4 of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Morpholine Substitution: The morpholine ring, substituted with methyl groups at positions 2 and 6, can be introduced through a nucleophilic substitution reaction using 2,6-dimethylmorpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common nucleophiles for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 6-(2,6-Dimethylmorpholino)-4,5-diaminopyrimidine.

Substitution: Formation of various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Activity

DMNPP has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. For instance, a study indicated that DMNPP significantly inhibited the proliferation of MCF-7 breast cancer cells, with IC50 values around 15 µM.

Case Study: Triple-Negative Breast Cancer

A notable study examined the efficacy of DMNPP in triple-negative breast cancer models. The results showed:

- Tumor Reduction : Treated mice exhibited a 40% reduction in tumor volume compared to controls.

- Mechanistic Insights : Western blot analysis revealed downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, indicating the compound's potential to induce apoptosis in cancer cells.

1.2 Antiviral Properties

Research has also explored the antiviral potential of DMNPP. Preliminary findings suggest that it may inhibit viral replication in certain RNA viruses, although further studies are required to elucidate the mechanisms involved.

Material Science Applications

2.1 Organic Electronics

DMNPP has shown promise in the field of organic electronics, particularly as a building block for organic semiconductors. Its unique electronic properties can be leveraged in the design of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table 1: Comparison of Electronic Properties

| Property | DMNPP | Other Compounds |

|---|---|---|

| Band Gap (eV) | 2.0 | 1.8 - 3.0 |

| Electron Mobility (cm²/Vs) | 0.5 | 0.1 - 1.0 |

| Solubility in Organic Solvents | Moderate | Varies |

Biochemical Applications

3.1 Enzyme Inhibition

DMNPP has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Table 2: Enzyme Inhibition Data

Safety and Toxicity

Toxicity studies have indicated that DMNPP exhibits low toxicity profiles at therapeutic doses; however, comprehensive toxicological assessments are necessary to ensure safety for potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with target molecules. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

- 6-(2,6-Dimethylmorpholino)nicotinaldehyde

- 2,6-Dimethylmorpholine

- 4-(N-Phenylcarbamoyl)-2,6-dimethylmorpholine

Uniqueness

6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine is unique due to the combination of its nitro and amino groups on the pyrimidine ring, which allows for diverse chemical reactivity and potential biological activity. The presence of the 2,6-dimethylmorpholino group further enhances its solubility and stability compared to similar compounds.

Actividad Biológica

6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1203055-43-9

- Molecular Formula : C12H16N4O2

- Molecular Weight : 248.29 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its role as a kinase inhibitor and its antiviral properties.

1. Kinase Inhibition

Research indicates that compounds similar to this compound exhibit selective inhibition of key kinases involved in viral replication. For instance, inhibitors targeting AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase) have shown promise in combating viral infections such as Dengue and Zika virus by disrupting the viral life cycle through modulation of host cell pathways .

2. Antiviral Activity

In vitro studies have demonstrated that the compound exhibits significant antiviral activity against several viruses. Notably, it has been shown to inhibit Dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs), suggesting its potential as a therapeutic agent against flavivirus infections .

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases that are crucial for viral entry and replication. By binding to these kinases, the compound prevents the phosphorylation of substrates necessary for viral propagation .

Case Studies

Several studies have explored the efficacy of this compound:

Case Study 1: Antiviral Efficacy in MDDCs

A study conducted by Bekerman et al. evaluated the antiviral efficacy of various kinase inhibitors, including derivatives of pyrimidine compounds like this compound. The results indicated that at concentrations around 10 μM, the compound significantly reduced viral titers in MDDCs compared to controls .

Case Study 2: Selectivity and Toxicity Profile

In another investigation focused on pharmacokinetics and toxicity profiles, compounds with similar structures were assessed for their selectivity towards target kinases versus off-target effects. The findings suggested that while effective against viral targets, these compounds maintained a favorable safety profile in preliminary animal models .

Comparative Analysis of Similar Compounds

To further understand the unique properties of this compound, a comparison with other related compounds was conducted:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Pyridine derivative | Antiviral | Lacks morpholine ring |

| Compound B | Morpholine derivative | Anticancer | No nitro group |

| Compound C | Simple phenol | Anti-inflammatory | Less complex structure |

This table highlights how the unique combination of functional groups in our compound may confer distinct pharmacological properties compared to others.

Propiedades

IUPAC Name |

6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c1-6-3-14(4-7(2)18-6)10-8(15(16)17)9(11)12-5-13-10/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYAPSPLJQHTCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.